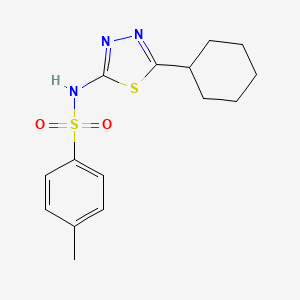![molecular formula C12H11N3O2S B5794560 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)
3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, also known as TQ, is a heterocyclic compound with potential biological activities. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.
Wirkmechanismus
The mechanism of action of 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is not fully understood, but it is believed to involve multiple targets and pathways. 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been reported to modulate various signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Wnt/β-catenin pathways, which are involved in cell survival, proliferation, and inflammation. 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has also been shown to induce DNA damage and activate caspases, leading to apoptosis in cancer cells. Moreover, 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been reported to scavenge free radicals and inhibit lipid peroxidation, suggesting its anti-oxidant activity.
Biochemical and Physiological Effects:
3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as COX-2, iNOS, and PGE2, in vitro and in vivo. 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has also been reported to increase the levels of anti-oxidant enzymes, such as SOD and catalase, and reduce lipid peroxidation in various tissues, including liver, kidney, and brain. Moreover, 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. It can be synthesized in large quantities and purified through simple methods. However, 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has some limitations, including its poor solubility in aqueous solutions and low bioavailability. These limitations can be overcome by using appropriate solvents and delivery systems, such as liposomes and nanoparticles.
Zukünftige Richtungen
3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has promising potential as a therapeutic agent for various diseases, and future research should focus on its optimization and clinical translation. Some of the future directions include:
1. Development of 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the synergistic effects of 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide with other drugs and natural compounds.
3. Evaluation of the safety and efficacy of 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide in preclinical and clinical trials.
4. Elucidation of the molecular targets and pathways of 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide in different diseases.
5. Identification of biomarkers for predicting the response to 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide treatment.
In conclusion, 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide as a therapeutic agent.
Synthesemethoden
The synthesis of 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with phthalic anhydride and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography. The purity and yield of 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be improved by optimizing the reaction conditions, such as temperature, time, and reagent ratio.
Wissenschaftliche Forschungsanwendungen
3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, colon, and prostate cancer. 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. Moreover, 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential therapeutic application in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-9-6-4-5-7(2-1-3-8(5)16)15-12(6)18-10(9)11(14)17/h4H,1-3,13H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUCGKPUPGPRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=C(SC3=N2)C(=O)N)N)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)

![methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5794535.png)

![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)


![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)
![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)
